molecular formula C9H10FNO4S B1448733 2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid CAS No. 1803595-47-2

2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid

Cat. No. B1448733
CAS RN: 1803595-47-2
M. Wt: 247.25 g/mol
InChI Key: WUPCBEDWQDRQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid, abbreviated as FMBS, is an important chemical compound that has been studied for its potential applications in the field of biochemistry and physiology. FMBS is a relatively new compound, first synthesized in the late 1980s, and has since been studied for its various properties and potential uses.

Scientific Research Applications

Fluorophores for Zinc(II) Detection

One area of application involves the use of related sulfonamide compounds in the preparation of fluorophores for zinc(II) detection. A study described the preparation and characterization of a Zn2+ specific fluorophore, which forms fluorescent complexes with zinc ions, highlighting its potential for biochemical applications where zinc detection is critical (Coleman, May, & Lincoln, 2010).

Conducting Polymers

Sulfonamide derivatives have been investigated for their role in the electropreparation and properties of polyaniline (PANI), a conducting polymer. The introduction of sulfonamide groups into PANI chains has been shown to affect the polymer's electrochemical behavior and solubility, suggesting applications in materials science and electronics (Şahin, Pekmez, & Yildiz, 2002).

Antitumor Agents

Research has also focused on the design of sulfonamide derivatives as antitumor agents. These compounds, containing 5-fluorouracil and nitrogen mustard, have been synthesized and shown to possess significant antitumor activity with low toxicity, indicating their potential in cancer therapy (Huang, Lin, & Huang, 2002).

Labeling Reagents for Proteins

Another application involves the development of thiol-selective labeling reagents for proteins. A study reported the synthesis of a fluorine-18 labeled compound designed for efficient and high-yield conjugation with thiols in proteins, offering advancements in bioconjugation and molecular imaging (Fujita, Murakami, Noda, & Miyoshi, 2017).

properties

IUPAC Name

2-[(2-fluoro-4-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-2-3-8(7(10)4-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCBEDWQDRQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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